7H-[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazine, 3-methyl-6-(thiophen-2-yl)-
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Overview
Description
3-METHYL-6-(2-THIENYL)-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE is a heterocyclic compound that combines the structural features of triazole and thiadiazine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYL-6-(2-THIENYL)-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE typically involves the reaction of unsymmetrical α-bromodiketones with 4-amino-3-mercapto-1,2,4-triazoles. This reaction can lead to the formation of two regioisomers, depending on the electrophilicity of the carbonyl carbons . Another approach involves the intramolecular cyclization of 5-methyl-4-(3-phenylprop-2-yn-1-yl)-4H-1,2,4-triazole-3-thiol .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
3-METHYL-6-(2-THIENYL)-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as thiols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives of the original compound .
Scientific Research Applications
3-METHYL-6-(2-THIENYL)-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE has several scientific research applications:
Chemistry: It serves as a synthetic intermediate for the preparation of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3-METHYL-6-(2-THIENYL)-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE involves its interaction with specific molecular targets and pathways. For example, it can inhibit enzymes such as carbonic anhydrase, cholinesterase, and alkaline phosphatase, leading to various pharmacological effects . The compound’s ability to form hydrogen bonds with target receptors enhances its bioactivity and specificity .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and applications.
1,2,4-Triazolo[5,1-b][1,3,5]thiadiazines: These isomers have a different arrangement of the triazole and thiadiazine rings, resulting in distinct chemical and biological properties.
1,2,4-Triazolo[1,5-c][1,3,5]thiadiazines:
Uniqueness
3-METHYL-6-(2-THIENYL)-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE is unique due to its specific substitution pattern and the presence of the thienyl group, which enhances its biological activity and potential as a therapeutic agent .
Properties
Molecular Formula |
C9H8N4S2 |
---|---|
Molecular Weight |
236.3 g/mol |
IUPAC Name |
3-methyl-6-thiophen-2-yl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine |
InChI |
InChI=1S/C9H8N4S2/c1-6-10-11-9-13(6)12-7(5-15-9)8-3-2-4-14-8/h2-4H,5H2,1H3 |
InChI Key |
AKPXBAHBSSZFDU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1N=C(CS2)C3=CC=CS3 |
Origin of Product |
United States |
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